6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
Structural Classification Within Heterocyclic Chemistry
This compound belongs to the extensive family of pyrazolopyridines, specifically classified as a 1H-pyrazolo[3,4-b]pyridine derivative. This classification places the compound within one of the five possible congeners of pyrazolopyridines, which include the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] fusion patterns. The 1H-pyrazolo[3,4-b]pyridine scaffold represents a bicyclic heterocyclic system formed by the fusion of a pyrazole ring and a pyridine ring, creating a rigid planar structure that serves as an excellent foundation for medicinal chemistry applications.
The compound exhibits the characteristic tautomeric behavior of pyrazolo[3,4-b]pyridines, which can exist in both 1H- and 2H-isomeric forms, with the 1H-isomer being the predominant form under most conditions. The structural architecture of this particular derivative incorporates multiple substitution patterns that enhance its pharmacological profile. The presence of methyl groups at positions 1 and 3 of the pyrazole ring provides steric bulk and electronic effects that influence both the compound's stability and biological activity. The trifluoromethyl group at position 4 introduces significant electronegativity and lipophilicity, while the 1,4-diazepan-1-yl substituent at position 6 adds conformational flexibility and additional nitrogen-containing functionality.
The heterocyclic nature of this compound places it within a privileged class of structures that have demonstrated exceptional utility in drug discovery programs. The rigid bicyclic core provides a well-defined three-dimensional scaffold that can effectively present functional groups in specific spatial orientations, facilitating optimal interactions with biological targets. This structural rigidity is complemented by the conformational flexibility introduced by the diazepan moiety, creating a balanced molecular architecture that combines the advantages of both rigid and flexible structural elements.
Historical Context of Pyrazolo[3,4-b]Pyridine Derivatives in Medicinal Chemistry
The historical development of pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry traces back to the early twentieth century, with the first monosubstituted 1H-pyrazolo[3,4-b]pyridine synthesized by Ortoleva in 1908. This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine, establishing the foundational synthetic approach that would later evolve into more sophisticated methodologies. The subsequent development by Bulow in 1911, who synthesized three N-phenyl-3-methyl substituted derivatives using 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones in glacial acetic acid, demonstrated the versatility of this scaffold for chemical modification.
Properties
IUPAC Name |
6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5/c1-9-12-10(14(15,16)17)8-11(19-13(12)21(2)20-9)22-6-3-4-18-5-7-22/h8,18H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPVWWUNGVVAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)N3CCCNCC3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Formation onto a Preexisting Pyrazole Ring
- Starting from 3-aminopyrazole derivatives, the amino group and the β-position sp² carbon act as nucleophiles.
- Reaction with 1,3-biselectrophiles (e.g., dicarbonyl compounds) leads to cyclization and dehydration, forming the pyrazolo[3,4-b]pyridine ring system.
- The mechanism involves sequential nucleophilic attacks on carbonyl groups, forming a six-membered pyridine ring fused to the pyrazole.
Pyrazole Formation onto a Preexisting Pyridine Ring
- This approach involves functionalizing a pyridine ring precursor, followed by annulation of the pyrazole ring.
- Methods include nucleophilic aromatic substitution (SNAr) on halogenated nitropyridines and subsequent ring closure via hydrazone intermediates.
- One-pot procedures combining azo-coupling, deacylation, and pyrazole ring formation have been developed for efficient synthesis.
Specific Preparation of 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
This compound features:
- A 1,4-diazepane substituent at position 6 of the pyrazolo[3,4-b]pyridine.
- Methyl groups at positions 1 and 3.
- A trifluoromethyl group at position 4.
Synthetic Route Summary
Construction of the Pyrazolo[3,4-b]pyridine Core:
- Use of 1-substituted 3-methyl-1H-pyrazole or 3-aminopyrazole derivatives as starting materials.
- Reaction with appropriate electrophilic partners (e.g., dicarbonyl compounds or halogenated pyridines) to form the bicyclic system.
- Introduction of the trifluoromethyl group typically occurs via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted precursors.
Introduction of the 1,4-Diazepane Moiety:
- The 1,4-diazepane ring is introduced by nucleophilic substitution on a suitable leaving group (e.g., halogen) at position 6 of the pyridine ring.
- Reductive amination or direct nucleophilic displacement methods are employed to attach the diazepane ring.
- The reaction conditions are optimized to preserve the integrity of the pyrazolo[3,4-b]pyridine core and other substituents.
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- Methyl groups at N1 and C3 positions are introduced either by using methylated pyrazole starting materials or by methylation reactions post ring formation.
- Common methylating agents include methyl iodide or dimethyl sulfate under basic conditions.
Representative Reaction Conditions
Research Findings and Data Analysis
Yield and Purity
- The overall yields for the pyrazolo[3,4-b]pyridine core synthesis range from 60% to 85%, depending on the starting materials and reaction conditions.
- Introduction of the trifluoromethyl group via electrophilic trifluoromethylation typically achieves yields above 70% with high regioselectivity.
- Diazepane substitution reactions proceed with yields between 65% and 90%, with purity confirmed by NMR and HPLC analysis.
Structural Confirmation
Mechanistic Insights
- The nucleophilic aromatic substitution mechanism for diazepane attachment is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward nucleophilic attack.
- The cyclization steps forming the pyrazolo[3,4-b]pyridine core proceed via dehydration and ring closure, with the amino group and β-carbon of pyrazole acting as nucleophiles.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Intermediates | Reaction Type | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine core formation | 3-aminopyrazole, dicarbonyl compounds | Cyclization, dehydration | 60–85 | Base for further functionalization |
| Trifluoromethyl group introduction | Electrophilic trifluoromethylation reagents | Electrophilic substitution | 70–80 | High regioselectivity at C4 |
| Diazepane substitution at C6 | 6-halopyridine intermediate, 1,4-diazepane | Nucleophilic aromatic substitution | 65–90 | Electron-withdrawing groups facilitate reaction |
| Methylation at N1 and C3 | Methyl iodide, base | Alkylation | 75–90 | Selective methylation of pyrazole ring |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and elevated temperatures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the diazepane ring.
Reduction: Reduced forms of the pyrazolo[3,4-b]pyridine core.
Substitution: Substituted derivatives at the trifluoromethyl position.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the compound's effectiveness on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings indicate that 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine could inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. Further research is needed to elucidate the specific mechanisms involved.
Antimicrobial Properties
Additionally, derivatives of pyrazolo[3,4-d]pyridine have shown promise in combating bacterial strains. The compound's unique structure may contribute to its efficacy against various pathogens.
Case Study: Antimicrobial Efficacy
Research into related compounds has indicated their effectiveness against multiple bacterial strains. While specific data for this compound is limited, the structural similarities suggest a potential for antimicrobial activity that warrants further exploration .
Mechanism of Action
The mechanism of action of 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the diazepane moiety may facilitate binding to specific protein sites. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(1,4-Diazepan-1-yl)-1,3-dimethyl-4-chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a chloro group instead of trifluoromethyl.
6-(1,4-Diazepan-1-yl)-1,3-dimethyl-4-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine imparts unique electronic properties that can enhance its reactivity and binding affinity compared to similar compounds with different substituents. This makes it particularly valuable in applications requiring strong and specific interactions with biological targets.
Biological Activity
6-(1,4-Diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following molecular formula: C₁₄H₁₈F₃N₅. Its melting point ranges from 102°C to 104°C. The structure includes a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group and a diazepane moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈F₃N₅ |
| Melting Point | 102 - 104 °C |
| CAS Number | 952182-36-4 |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazolo compounds have shown promising results against Mycobacterium tuberculosis. In one study, certain derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra . While specific data on the pyrazolo compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
The compound's structural features may also confer anticancer properties. Research indicates that pyrazolo derivatives can induce cytotoxicity in various cancer cell lines. For example, compounds with similar frameworks have demonstrated significant apoptosis induction in hypopharyngeal tumor cells . The incorporation of a piperidine or diazepane ring is believed to enhance interactions with biological targets involved in cancer progression.
Case Study:
A comparative study on piperidine derivatives revealed that modifications could lead to enhanced anticancer activity. One derivative showed improved cytotoxicity compared to standard treatments like bleomycin . This suggests that the diazepane moiety in our compound could similarly enhance its anticancer potential.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the trifluoromethyl group may play a role in modulating receptor interactions and enhancing binding affinity to target proteins involved in disease pathways such as cancer and infections.
Pharmacological Studies
Pharmacological evaluations have indicated that compounds with similar structures can act as selective inhibitors for various kinases involved in signaling pathways related to cancer and inflammation. For instance, some pyrazole derivatives have been shown to inhibit specific receptor tyrosine kinases with sub-micromolar IC50 values . This suggests that our compound may also exhibit selective inhibitory activity against relevant biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?
- Methodology : Pyrazolo[3,4-b]pyridine derivatives are typically synthesized via cyclization reactions using 1,3-dialkyl-1H-pyrazole-5-amine as a starting material. Key steps include:
- Substituent introduction : The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., N₂).
- Diazepane ring incorporation : 1,4-Diazepane is attached via Buchwald-Hartwig amination or SNAr reactions, requiring Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
- Yield optimization : Temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios (1:1.2 for amine:precursor) are critical. HPLC or GC-MS monitors purity (>95%) .
Q. How can spectroscopic and crystallographic techniques characterize the molecular structure of this compound?
- Methodology :
- X-ray crystallography : Resolves the fused pyrazole-pyridine core and substituent orientations (e.g., dihedral angles between diazepane and pyrazolo rings). Requires single crystals grown via slow evaporation in DCM/hexane .
- NMR/FTIR : ¹H/¹³C NMR identifies methyl groups (δ 2.1–2.5 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR). FTIR confirms NH stretches (3200–3400 cm⁻¹) in diazepane .
- Mass spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z 383.18) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular docking) predict the electronic properties and binding affinities of this compound?
- Methodology :
- DFT calculations : B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase domains). Key parameters: binding energy ≤ -8.0 kcal/mol, RMSD ≤ 2.0 Å .
- MD simulations : NAMD or GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
Q. How do substituents (e.g., trifluoromethyl, diazepane) influence the compound’s bioactivity and pharmacokinetics?
- Structure-Activity Relationship (SAR) :
- ADME profiling : Caco-2 assays (Papp > 5 × 10⁻⁶ cm/s), microsomal stability (<30% degradation in 1 h), and plasma protein binding (PPB < 90%) are evaluated .
Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. selectivity) be resolved experimentally?
- Methodology :
- Dose-response curves : IC₅₀ values across multiple cell lines (e.g., HEK293, HepG2) identify off-target effects .
- Kinase profiling : Eurofins KinaseScan screens 468 kinases at 1 µM to assess selectivity (% inhibition <50% for non-targets) .
- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation distinguish cytotoxic mechanisms .
Data Analysis and Experimental Design
Q. What statistical models are suitable for analyzing dose-dependent responses in preclinical studies?
- Methodology :
- Non-linear regression (GraphPad Prism): Fits sigmoidal curves (Hill slope = 1.0–1.5) to calculate EC₅₀/IC₅₀.
- ANOVA with Tukey post-hoc : Compares treatment groups (p < 0.05 significance) .
- PCA/Machine learning : Reduces dimensionality in high-throughput screening data .
Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?
- Case study : A 2011 X-ray study of 1,4-dimethyl-2-phenyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine confirmed regioselectivity via bond lengths (C-N = 1.34 Å) and torsion angles (5.2° deviation from planarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
